N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly known as CNP and is a potent inhibitor of protein kinase CK2.
Scientific Research Applications
CNP has potential applications in various areas of scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It also has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, CNP has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
CNP is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, CNP disrupts these processes, leading to the inhibition of cancer cell growth and the modulation of inflammatory and neuroprotective pathways.
Biochemical and Physiological Effects
CNP has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress. Additionally, CNP has been shown to have an effect on glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using CNP in lab experiments is its potency and specificity as a CK2 inhibitor. This makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of CNP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving CNP. One area of interest is the development of CNP analogs with improved solubility and potency. Additionally, further research is needed to fully understand the potential applications of CNP in cancer therapy, neuroprotection, and inflammation. Finally, studies investigating the effects of CNP on other cellular pathways and processes could lead to the identification of new therapeutic targets.
Conclusion
In conclusion, N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine is a promising compound with potential applications in cancer therapy, inflammation, and neuroprotection. Its potency as a CK2 inhibitor makes it a useful tool for studying various cellular processes. Further research is needed to fully understand the potential applications of CNP and to develop new analogs with improved properties.
Synthesis Methods
The synthesis of CNP involves a series of chemical reactions that lead to the formation of the final product. The starting material for the synthesis is 3-(morpholin-4-yl)propylamine, which is reacted with cyclohexanone to form N-(4-cyclohexylbutan-2-yl)-3-(morpholin-4-yl)propan-1-amine. This compound is then reacted with 5-nitro-2,4,6-triaminopyrimidine to form CNP.
properties
IUPAC Name |
4-N-cyclohexyl-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N7O3/c18-15-14(24(25)26)16(20-13-5-2-1-3-6-13)22-17(21-15)19-7-4-8-23-9-11-27-12-10-23/h13H,1-12H2,(H4,18,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUPVVUPJOZDPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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